![molecular formula C10H15NO B3423826 2-Benzylamino-propan-1-ol CAS No. 3217-09-2](/img/structure/B3423826.png)
2-Benzylamino-propan-1-ol
Overview
Description
2-Benzylamino-propan-1-ol is a chemical compound with the CAS Number: 3217-09-2 . It has a molecular weight of 165.24 and its IUPAC name is 2-(benzylamino)-1-propanol .
Molecular Structure Analysis
The InChI code for 2-Benzylamino-propan-1-ol is 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-Benzylamino-propan-1-ol is a powder with a melting point between 64-68 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antifungal Agent Development
2-Benzylamino-propan-1-ol derivatives have been extensively studied for their antifungal properties. Research has shown that certain compounds, such as those containing 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, exhibit strong antifungal activity. For instance, specific derivatives have demonstrated significantly higher antifungal activity than established drugs like Fluconazole and Itraconazole against pathogens like Candida albicans (Tang et al., 2013). Additionally, the synthesis and structure-activity relationships (SARs) of modified 1-benzylamino-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols have been explored to identify new antifungal agents with effective minimum inhibitory concentrations (MIC80) (Giraud et al., 2009).
Positive Inotropic Agent Synthesis
Compounds derived from 1-(benzylamino)-propan-1-ol have been synthesized for potential use as positive inotropic agents. These agents could enhance heart muscle contractions. For example, certain derivatives showed favorable activities in increasing coronary blood flow and left ventricular pressure in rat models (Li et al., 2009).
Radioligand Development
Derivatives of 2-Benzylamino-propan-1-ol have been investigated for their potential as radioligands, particularly in targeting serotonin (5-HT(2)) and dopamine (D(2)) receptors. These compounds could be valuable in neuroimaging and the study of neurological disorders. Some of these compounds, when labeled with iodine-125, have shown the ability to cross the blood-brain barrier and localize in brain regions rich in dopamineand serotonin receptors (Guarna et al., 2001).
Anticancer and Antiviral Agent Research
Interestingly, certain 2-Benzylamino-propan-1-ol derivatives have been discovered as multipotent agents with inhibitory effects on the proliferation of prions, cancer cells, and influenza viruses. This highlights their potential in developing therapies targeting multiple diseases. One such compound, termed 5Y, exhibited strong activity against prion, colon cancer, and influenza virus without significant toxicity (Yamashita et al., 2020).
Enzyme Inhibition Studies
2-Benzylamino-propan-1-ol derivatives have also been explored for their enzyme inhibitory properties. For instance, some derivatives have been synthesized and evaluated as inhibitors of enzymes like trypsin and lipoxygenase. These compounds could have applications in treating inflammatory conditions and other diseases related to enzyme dysregulation (Peperidou et al., 2017).
Alcohol Sensing
Novel cyclodextrin derivatives synthesized using 2-Benzylamino-propan-1-ol have shown considerable sensitivity and selectivity towards alcohols like methanol, which could be applied in alcohol sensors. This underscores the versatility of 2-Benzylamino-propan-1-ol derivatives in various sensing technologies (Wang et al., 2001).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
The mode of action of 2-Benzylamino-propan-1-ol is currently unknown. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzylamino-propan-1-ol is limited. Like many small organic molecules, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . Its bioavailability would depend on factors such as its absorption efficiency and metabolic stability.
properties
IUPAC Name |
2-(benzylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXWCRXOPLGFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880758 | |
Record name | 1-propanol, dl-2-benzylamino-, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylamino-propan-1-ol | |
CAS RN |
6940-81-4, 3217-09-2 | |
Record name | 1-Propanol, dl-2-benzylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC75641 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC60402 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-propanol, dl-2-benzylamino-, | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-Benzylamino-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(benzylamino)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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